molecular formula C9H6INO3 B1399656 Methyl 5-cyano-2-hydroxy-3-iodobenzoate CAS No. 952302-09-9

Methyl 5-cyano-2-hydroxy-3-iodobenzoate

Cat. No.: B1399656
CAS No.: 952302-09-9
M. Wt: 303.05 g/mol
InChI Key: FGMFBRLHPGSMEG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C9H6INO3 and a molecular weight of 303.05 g/mol . This compound is characterized by the presence of a cyano group, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-hydroxy-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-cyano-2-hydroxybenzoate with sodium iodide and chloramine T trihydrate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours and then heated at 95°C overnight. The resulting mixture is then diluted with ethyl acetate and 1 N aqueous HCl solution. The organic layer is separated, washed with brine and sodium thiosulfate solution, dried over magnesium sulfate, and filtered. The filtrate is concentrated in vacuo to give a light yellow oil, which is then recrystallized from methanol to yield the desired compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates.

    Oxidation: Methyl 5-cyano-2-oxo-3-iodobenzoate.

    Reduction: Methyl 5-amino-2-hydroxy-3-iodobenzoate.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 5-cyano-2-hydroxy-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-hydroxy-3-iodobenzoate depends on the specific reaction or application. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In oxidation and reduction reactions, the hydroxy and cyano groups undergo changes in oxidation state. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Methyl 5-cyano-2-hydroxy-3-iodobenzoate can be compared with other similar compounds such as:

This compound is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 5-cyano-2-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMFBRLHPGSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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